molecular formula C17H25N3O4S B11145103 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11145103
M. Wt: 367.5 g/mol
InChI Key: JKUJFSIBMVXGQB-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a tetrahydrothiophene dioxide moiety, and a tetrahydropyridazine carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an appropriate alkyl halide reacts with the cyclohexene derivative.

    Synthesis of the Tetrahydrothiophene Dioxide: This moiety is synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Tetrahydropyridazine Carboxamide: The tetrahydropyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The carboxamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the tetrahydrothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include epoxides or hydroxylated derivatives.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of metabolic enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 1-(1-cyclohexen-1-yl)ethanone

Uniqueness

Compared to similar compounds, N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydrothiophene dioxide moiety, in particular, is less common and may offer unique interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H25N3O4S/c21-16-7-6-15(19-20(16)14-9-11-25(23,24)12-14)17(22)18-10-8-13-4-2-1-3-5-13/h4,14H,1-3,5-12H2,(H,18,22)

InChI Key

JKUJFSIBMVXGQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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